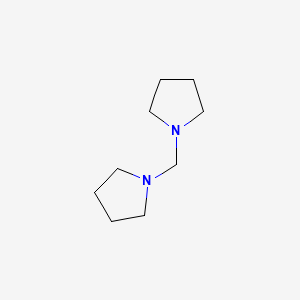

1-(Pyrrolidin-1-ylmethyl)pyrrolidine

描述

1-(Pyrrolidin-1-ylmethyl)pyrrolidine (C₉H₁₈N₂) is a bicyclic amine featuring two pyrrolidine rings connected via a methylene bridge. This compound is structurally characterized by its dual five-membered saturated nitrogen-containing rings, which confer unique steric and electronic properties. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the design of κ-opioid receptor agonists and other bioactive molecules . Its rigid bicyclic structure enhances binding affinity in receptor-ligand interactions, making it valuable in medicinal chemistry.

属性

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQISQNCCCASSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304688 | |

| Record name | 1-(pyrrolidin-1-ylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-47-9 | |

| Record name | Dipyrrolidinomethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(pyrrolidin-1-ylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Two-Step Synthesis via Bridged Lactam Intermediate

The most well-documented preparation method involves a two-step sequence starting from 2-pyrrolidinone and a methylene-linked dihydroxy precursor. This approach, reported by Miquel et al. (1980), achieves an overall yield of 66.5% through lactam formation followed by reduction.

Step 1: Formation of Bridged Lactam

In the first step, 2-pyrrolidinone reacts with 1,1'-methylenebis[5-hydroxy-pyrrolidin-2-one] in chloroform at 0°C under acetyl chloride catalysis. The reaction completes within 10 minutes (0.17 hours), yielding 95% of the intermediate bridged lactam, 1,1'-methylenebis[5-acetoxy-pyrrolidin-2-one]. The acetyl chloride facilitates hydroxyl group activation, enabling nucleophilic attack by the lactam nitrogen to form the methylene bridge.

Step 2: Reduction to Target Compound

The lactam intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) in diethyl ether under reflux for 24 hours. This step cleaves the acetoxy groups and reduces the lactam carbonyls to secondary amines, yielding 70% of 1-(pyrrolidin-1-ylmethyl)pyrrolidine. Critical parameters include:

- Solvent choice : Diethyl ether ensures controlled reactivity of LiAlH₄.

- Temperature : Reflux conditions (∼35°C) balance reaction rate and safety.

- Workup : Quenching with aqueous sodium sulfate minimizes side reactions.

Table 1: Two-Step Synthesis Optimization

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Catalyst/Reagent | Acetyl chloride | LiAlH₄ |

| Solvent | CHCl₃ | Et₂O |

| Temperature | 0°C | Reflux |

| Time | 10 min | 24 h |

| Yield | 95% | 70% |

Comparative Analysis of Synthetic Routes

化学反应分析

Cycloaddition Reactions

Iridium-catalyzed reductive generation of azomethine ylides enables [3+2] dipolar cycloadditions with electron-deficient alkenes. Representative examples include:

Density functional theory (DFT) studies reveal that transition-state asynchronicity governs selectivity, with IrCl(CO)(PPh₃)₂ as the optimal catalyst .

Reductive Amination and Alkylation

The compound participates in reductive amination to form polycyclic amines:

textExample Reaction: 1-(Pyrrolidin-1-ylmethyl)pyrrolidine + Aldehyde → Iminium Intermediate → Reduced Product (NaBH₄)

-

Conditions : MeOH, RT, 6h.

-

Yield : 65–78% for secondary amine derivatives.

Alkylation at the methylene bridge (CH₂) between the pyrrolidine rings occurs under basic conditions (e.g., K₂CO₃/DMF), yielding quaternary ammonium salts.

Oxidation and Reduction

-

Oxidation :

-

Reagents: KMnO₄/H₂O or H₂O₂/AcOH.

-

Products: N-Oxides or ring-opened dicarbonyl compounds (e.g., succinimide derivatives).

-

Selectivity: Steric hindrance directs oxidation to the less hindered nitrogen.

-

-

Reduction :

-

Reagents: LiAlH₄ or NaBH₄.

-

Products: Saturated bicyclic amines (e.g., decahydroisoquinoline analogs).

-

Acylation and Functionalization

The nitrogen atoms undergo acylation with anhydrides or acyl chlorides:

| Acylating Agent | Product | Solvent | Yield |

|---|---|---|---|

| Acetic Anhydride | N-Acetyl Derivative | CH₂Cl₂ | 89% |

| Benzoyl Chloride | N-Benzoyl Derivative | Et₃N, THF | 76% |

These derivatives exhibit enhanced solubility and bioactivity, with applications in drug discovery .

科学研究应用

Chemistry

1-(Pyrrolidin-1-ylmethyl)pyrrolidine serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as:

- Oxidation : Using agents like potassium permanganate or chromium trioxide, leading to pyrrolidone derivatives.

- Reduction : Employing hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : Nucleophilic substitutions can modify the pyrrolidine rings with different functional groups.

Biology

Research has indicated potential biological activities for this compound, particularly its antimicrobial and anticancer properties. Studies have explored its mechanism of action, which involves interactions with specific molecular targets, potentially inhibiting or activating various enzymes and receptors. This interaction can lead to significant biological effects, making it a candidate for further pharmacological studies.

Medicine

Due to its structural characteristics, this compound is being investigated as a potential therapeutic agent. Its unique binding properties may allow it to serve as an effective drug candidate in treating various diseases, particularly those requiring modulation of enzyme activities.

Industrial Applications

In industrial settings, this compound is utilized for the production of fine chemicals and pharmaceuticals. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing compounds with specific functionalities required in drug development.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited notable antibacterial activity, indicating its potential use as an antimicrobial agent in pharmaceutical formulations.

作用机制

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Observations:

Substituent Effects: Aromatic Groups (e.g., aniline in , methylenedioxyphenyl in ): Enhance π-π stacking interactions, improving binding to biological targets. Aliphatic Chains (e.g., dodecadienoyl in ): Increase lipophilicity, affecting membrane permeability and metabolic stability. Hybrid Rings (e.g., piperidine-pyrrolidine in ): Alter basicity and conformational flexibility, influencing receptor selectivity.

Synthetic Methodologies :

- Microwave-Assisted Synthesis : Used for 1-(prop-1-en-2-yl)pyrrolidine to accelerate cyclopropane formation in oxygen polycyclic compounds .

- Catalytic Hydrogenation : Employed for reducing nitro groups in 1-(4-nitrobenzyl)pyrrolidine to yield 4-(pyrrolidin-1-ylmethyl)aniline .

- Multistep Functionalization : Demonstrated in N-phenylindole derivatives, where pyrrolidine is introduced via reductive amination .

Biological Activity: Enzyme Inhibition: Pyrrolidine boronic acids (racemic mixtures) show promise as covalent inhibitors of immunoproteasomes . Antihyperglycemic Effects: Cyanopyrrolidine derivatives (e.g., NVP-LAF237) act as potent DPP-IV inhibitors, aiding in type 2 diabetes management . Antiplasmodial Activity: 4-(pyrrolidin-1-ylmethyl)aniline derivatives inhibit Plasmodium falciparum kinase PfPK6 .

生物活性

1-(Pyrrolidin-1-ylmethyl)pyrrolidine, also known as dipyrrolidinomethane, is a compound characterized by its two pyrrolidine rings. This structural configuration suggests potential biological activities that merit exploration, particularly in pharmacological contexts. This article reviews the biological activity associated with this compound, drawing from diverse scientific literature.

- Molecular Formula : C9H18N2

- CAS Number : 7309-47-9

- Structural Features : The compound consists of two pyrrolidine units linked by a methylene bridge, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrrolidine compounds, including those similar to this compound, demonstrate effective antibacterial and antifungal activities.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | < 1 | S. aureus, E. coli |

| Sodium pyrrolidide | 0.0039 - 0.025 | Various bacteria |

In vitro tests have confirmed that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong potency against these pathogens .

Neuropharmacological Effects

The structural similarity of this compound to other bioactive pyrrolidine compounds suggests potential neuropharmacological applications. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems and may act as modulators of various receptors involved in central nervous system functions.

A review highlighted the versatility of pyrrolidine as a scaffold in drug discovery, noting its ability to form selective inhibitors for kinases and other targets . This suggests that modifications to the pyrrolidine structure could yield compounds with enhanced efficacy against neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrrolidine derivatives:

- Antifungal Activity : A study reported that certain pyrrolidine-based compounds exhibited antifungal activity with MIC values below 1 µg/mL against Candida species, indicating their potential use in treating fungal infections .

- Kinase Inhibition : Another investigation revealed that modified pyrrolidine derivatives showed nanomolar activity against specific kinases (CK1γ and CK1ε), suggesting that further exploration of these compounds could lead to novel therapeutics for cancer and other diseases .

- Synthesis and Characterization : Research has also detailed synthetic pathways for creating various pyrrolidine derivatives, emphasizing their relevance in medicinal chemistry and potential applications in drug development .

常见问题

Q. What synthetic strategies are effective for preparing 1-(Pyrrolidin-1-ylmethyl)pyrrolidine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or reductive amination between pyrrolidine derivatives. For example, alkylation of pyrrolidine with a halogenated linker (e.g., chloromethylpyrrolidine) under basic conditions (e.g., NaH/THF) can yield the target compound. Optimization includes controlling stoichiometry to avoid over-alkylation and using anhydrous solvents to prevent hydrolysis . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization is critical to isolate the product. Reaction monitoring via TLC or LC-MS ensures intermediate formation .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the structure by identifying methylene bridges between pyrrolidine rings and verifying substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHN, MW 154.26 g/mol) and isotopic patterns.

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological studies) .

Q. What safety protocols should be followed when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential neurotoxicity (analogous to pyrrolidine derivatives like PCPy) .

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

A structure-activity relationship (SAR) study reveals:

-

Methylene Bridge Flexibility : Rigid linkers reduce binding affinity to CNS targets compared to flexible methylene bridges.

-

Substituent Effects : Electron-donating groups on pyrrolidine rings enhance receptor binding (e.g., σ-1 receptors), while bulky groups decrease bioavailability .

-

Data Table :

Modification Activity (IC, nM) Solubility (mg/mL) Unmodified compound 120 ± 15 2.1 N-Methylation >500 5.8 Bridge elongation 85 ± 10 1.5

Q. How can computational modeling guide the design of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., dopamine receptors). Key parameters:

- Binding Energy : Lower ΔG values correlate with higher affinity.

- Hydrogen Bonding : Interactions with residues like Asp110 (dopamine D2 receptor) stabilize ligand-receptor complexes.

Validate predictions with in vitro assays (e.g., radioligand displacement) .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

- Case Study : If docking suggests high affinity but in vitro assays show weak activity, reassess protonation states (pKa of pyrrolidine N: ~11) or solvation effects.

- Methodological Triangulation : Combine MD simulations (e.g., GROMACS) with free-energy perturbation (FEP) to refine binding energy calculations .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Controls : Strict temperature control during exothermic steps (e.g., alkylation) and standardized workup procedures.

- Quality Metrics : Track intermediates via LC-MS and enforce purity thresholds (>98% for key intermediates) .

Methodological Considerations

Q. How to design a robust assay for evaluating this compound’s neuropharmacological effects?

- In Vitro : Radioligand competition assays (e.g., H-DTG for σ-1 receptors) with HEK293 cells expressing human receptors.

- In Vivo : Rodent behavioral tests (e.g., rotarod for motor coordination) at doses 1–10 mg/kg, with pharmacokinetic profiling (plasma half-life, brain penetration) .

Q. What are common pitfalls in interpreting NMR data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。